molecular formula C17H17NO4 B271522 ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B271522
M. Wt: 299.32 g/mol
InChI Key: VSCFCLMHARXISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as GM-3, is a synthetic compound with potential pharmacological properties. It belongs to the class of indole derivatives and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, there is a lack of clinical data on the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. One area of interest is its potential use in combination with other therapeutic agents to enhance its anti-tumor activity. Another area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

Ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-furylmethyl bromide with 2-methylindole-3-carboxaldehyde, followed by the reaction of the resulting compound with ethyl 2-bromoacetate. The final product is obtained through hydrolysis and decarboxylation of the intermediate compound. The synthesis method of this compound has been reported in several scientific journals and is considered reliable.

Scientific Research Applications

Ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its neuroprotective properties and its potential use in treating Alzheimer's disease.

properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C17H17NO4/c1-3-21-17(20)16-11(2)18(10-13-5-4-8-22-13)15-7-6-12(19)9-14(15)16/h4-9,19H,3,10H2,1-2H3

InChI Key

VSCFCLMHARXISZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CO3)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.